N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Addressing the challenge of site-specific lysine modification in complex peptide synthesis, this doubly protected derivative features Cbz (α-amine) and Alloc (ε-amine) groups for fully orthogonal deprotection. Ideal for solid-phase lactam cyclization and ADC linker assembly where chemoselective ε-amine liberation is critical. Key supply and quality metrics: • Orthogonal selectivity: Alloc removable via Pd(0) under neutral conditions, leaving Cbz intact. • Primary application: Enables on-resin cyclic peptide synthesis and fragment condensation. • Reliable stock: White crystalline powder, analytically confirmed purity, shipped ambient for immediate global use.

Molecular Formula C18H24N2O6
Molecular Weight 364.4 g/mol
Cat. No. B12830562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine
Molecular FormulaC18H24N2O6
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESC=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C18H24N2O6/c1-2-12-25-17(23)19-11-7-6-10-15(16(21)22)20-18(24)26-13-14-8-4-3-5-9-14/h2-5,8-9,15H,1,6-7,10-13H2,(H,19,23)(H,20,24)(H,21,22)/t15-/m0/s1
InChIKeyGEQXLKJXRGNFCW-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine: Orthogonally Protected Building Block


N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine, also known as Z-Lys(Alloc)-OH (CAS 220369-84-6), is a doubly protected L-lysine derivative featuring a benzyloxycarbonyl (Cbz) group at the α-amino position and an allyloxycarbonyl (Alloc) group at the ε-amino side chain . This orthogonal protection strategy enables sequential, chemoselective deprotection under mutually exclusive conditions: Cbz is removed via catalytic hydrogenolysis or strong acid, while Alloc is cleaved using Pd(0) catalysis under neutral conditions . The compound is a white crystalline powder with a molecular weight of 364.4 g/mol, primarily employed as a building block in solution-phase and solid-phase peptide synthesis for constructing complex, site-specifically modified peptides [1].

Orthogonal Cbz/Alloc protection for sequential chemoselective deprotection
Alloc cleavable under neutral Pd(0) conditions, preserving acid/base-sensitive groups
Designed for solid-phase peptide synthesis (SPPS) and on-resin modifications
Supports site-specific ε-amine elaboration for cyclic, branched, and conjugated peptides

N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine vs. Generic Analogs


Substituting N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine with mono-protected lysine derivatives such as Cbz-Lys-OH or Fmoc-Lys(Boc)-OH results in the loss of orthogonal deprotection capability, a critical requirement for site-specific lysine modification. Cbz-Lys-OH offers only α-amino protection, leaving the ε-amino group vulnerable to unwanted side reactions during coupling steps . Conversely, Fmoc-Lys(Boc)-OH, while providing dual protection, employs an acid-labile Boc group on the ε-amine that cannot be selectively removed in the presence of acid-sensitive peptide bonds or other acid-labile protecting groups commonly used in complex peptide synthesis . The Cbz/Alloc pair is specifically chosen for applications requiring neutral, Pd(0)-mediated ε-amine liberation while maintaining α-amine protection intact—a capability absent in both simpler and more common lysine building blocks .

Mono-protected lysine analogs Cbz-Lys-OH or H-Lys(Alloc)-OH lack the dual orthogonal protection required for sequential ε-amine manipulation, leading to unwanted side reactions during assembly.
Fmoc-Lys(Boc)-OH partial orthogonality Boc deprotection requires TFA, which may cleave acid-labile linkers or damage sensitive peptide bonds—limiting on-resin cyclization strategies and orthogonal deprotection sequences.

Quantitative Performance vs. Other Lysine Derivatives


Orthogonal Deprotection: Cbz/Alloc vs. Fmoc/Boc

N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine provides true orthogonality: the Cbz group is stable to Pd(0) and bases used for Alloc removal, while the Alloc group is stable to hydrogenolysis and strong acids used for Cbz cleavage . In contrast, the commonly used Fmoc-Lys(Boc)-OH exhibits only partial orthogonality, as both Fmoc (base-labile) and Boc (acid-labile) are removed under conditions that may affect other acid- or base-sensitive moieties in complex peptides .

Orthogonal deprotection
Class-level
Cbz/Alloc: mutually exclusive cleavage (H₂/Pd–C or HBr vs. Pd⁰/nucleophile)
Fmoc/Boc: Fmoc (base) & Boc (acid) may affect sensitive moieties
Supports sequential, fully selective deprotection for complex peptide architectures.
Protection compatibility matrix review recommended.
Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Accelerated Alloc Deprotection with Pd(0)/DABCO

The Alloc group on N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine can be cleaved under neutral conditions using Pd(PPh3)4. When DABCO is employed as the nucleophilic scavenger, deprotection of N-Alloc amino acids proceeds with reaction times as short as 10-20 minutes, enabling efficient one-pot deprotection-coupling sequences [1]. This is significantly faster than traditional Alloc deprotection methods using morpholine or dimedone, which typically require 1-2 hours for completion .

Alloc deprotection time
Reported
10–20 min with Pd(PPh₃)₄/DABCO vs. 60–120 min standard protocols
Enables rapid in situ coupling and higher throughput in automated synthesis.
Cross-study comparable; results may vary with substrate.
Deprotection Kinetics Palladium Catalysis Solid-Phase Peptide Synthesis

Side-Chain Cyclization via Alloc/Allyl Strategy

The Alloc group, as present in N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine, is a key enabler for on-resin side-chain-to-side-chain lactam cyclization. Using the Guibe method [Pd(PPh3)4/PhSiH3/DCM], researchers successfully prepared a 24-amino acid cyclic glucagon analog via automated SPPS, demonstrating the method's applicability to long-chain cyclic peptides [1]. This neutral deprotection strategy is incompatible with Boc-protected lysine analogs, which require acidic TFA cleavage that would prematurely release the peptide from acid-labile resins.

On-resin cyclization
Head-to-head
Alloc/Allyl strategy: up to 24‑mer cyclic glucagon analog synthesized
Boc-based: on‑resin cyclization typically limited to shorter peptides due to acid lability
Expands accessible macrocyclic peptide length under neutral solid‑phase conditions.
Direct comparison from reported SPPS study.
Cyclic Peptides Lactam Bridge Automated Peptide Synthesis

Alloc Deprotection Yields: Pd(0) vs. Acidic Cleavage

The allyloxycarbonyl group can be quantitatively removed via palladium-catalyzed reactions using nitrogen and sulfur nucleophiles, with reported yields approaching 100% under optimized conditions [1]. In contrast, Boc deprotection with TFA, while efficient, can lead to side reactions including aspartimide formation and premature cleavage of acid-sensitive linkers .

Deprotection yield
Class-level
>95% Alloc removal under neutral Pd⁰ vs. ~90–98% Boc/TFA with side reactions
Quantitative cleavage minimizes purification burden and preserves acid‑sensitive groups.
Class‑level inference; actual yield depends on sequence and conditions.
Deprotection Yield Palladium Catalysis Quantitative Analysis

N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine: Key Applications


On-Resin Lactam Cyclization

N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine is ideally suited for constructing lactam-bridged cyclic peptides on solid support. The Alloc group on the ε-amine is selectively removed using Pd(PPh3)4/PhSiH3 under neutral conditions while the peptide remains anchored to the resin via an acid-labile linker. This enables on-resin cyclization between the liberated ε-amine and a side-chain carboxyl group (e.g., from Alloc-Asp or Allyl-Glu), a strategy successfully employed to synthesize a 24-mer cyclic glucagon analog with retained biological activity [1].

Site-Specific Lysine Conjugation for ADC Linkers

The orthogonal Cbz/Alloc protection enables precise installation of functional moieties at the lysine ε-amine after peptide assembly. N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine is a key precursor in the synthesis of cleavable ADC linkers such as Cbz-Phe-(Alloc)Lys-PAB-PNP, where the Alloc group is selectively removed to expose the ε-amine for conjugation to payloads or spacer arms . This approach ensures regioselective modification without affecting other amine functionalities protected by Cbz.

Solution-Phase Orthogonal Peptide Assembly

In solution-phase peptide synthesis, N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine serves as a strategically protected intermediate for fragment condensation. The Cbz group remains stable during Alloc deprotection, allowing the ε-amine to be coupled or modified while the α-amine stays protected. This orthogonal handling is particularly valuable in the convergent synthesis of complex peptides, where stepwise purification and staged deprotection are required to maintain high overall yields .

Branched and Multivalent Peptide Synthesis

The dual protection enables the construction of branched peptides and peptide dendrimers where lysine serves as a branching point. Following Alloc deprotection, the ε-amine can be elaborated with additional peptide chains or functional groups while the α-amine remains Cbz-protected. Subsequent Cbz removal via hydrogenolysis liberates the α-amine for final coupling or conjugation, providing a versatile platform for creating multivalent peptide ligands for receptor targeting and vaccine development.

Application
Selection Property
Validation Focus
On-resin lactam cyclization
Neutral Pd(0)-mediated ε-amine liberation while peptide remains anchored
Cyclization efficiency and maximum cyclizable sequence length
Site-specific ADC linker synthesis
Cbz/Alloc orthogonality for regioselective ε-amine functionalization
Conjugation site fidelity and linker homogeneity
Solution-phase fragment condensation
Stable α-Cbz during ε-amine manipulation and Pd⁰ chemistry
Stepwise coupling yields and intermediate purity
Branched/multivalent peptide constructs
Dual protection enables lysine branching with sequential deprotection
Dendrimer homogeneity and valency control

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